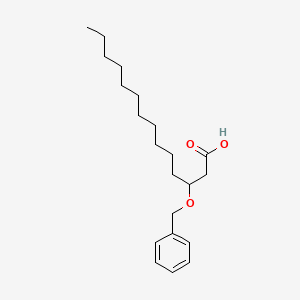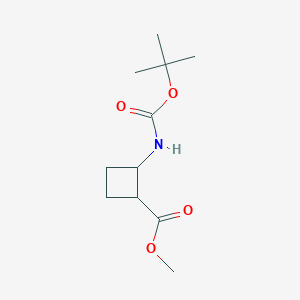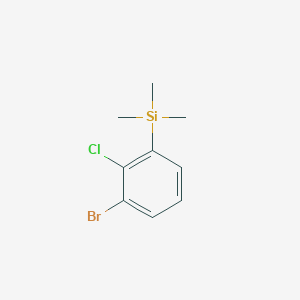
(3-Bromo-2-chlorophenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is an organosilicon compound with the molecular formula C9H12BrClSi. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:
3-Bromo-2-chlorophenylmagnesium bromide+Trimethylchlorosilane→(3-Bromo-2-chlorophenyl)trimethylsilane+MgBrCl
Industrial Production Methods
In industrial settings, the production of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Applications De Recherche Scientifique
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromophenyl)trimethylsilane
- (2-Chlorophenyl)trimethylsilane
- (3-Chlorophenyl)trimethylsilane
Uniqueness
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity patterns compared to compounds with only one halogen substituent. This dual halogenation allows for selective functionalization and diverse synthetic applications.
Propriétés
Numéro CAS |
161957-54-6 |
|---|---|
Formule moléculaire |
C9H12BrClSi |
Poids moléculaire |
263.63 g/mol |
Nom IUPAC |
(3-bromo-2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
Clé InChI |
SJRSNLPRNGADES-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


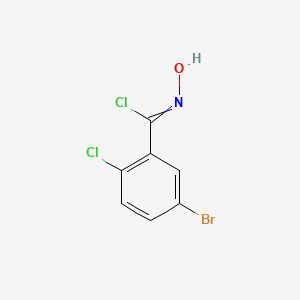
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

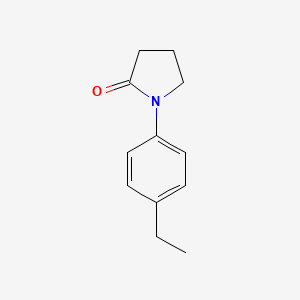
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)


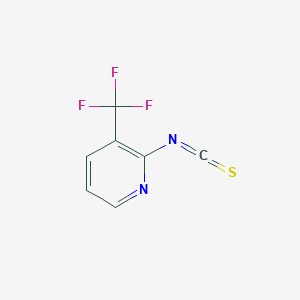
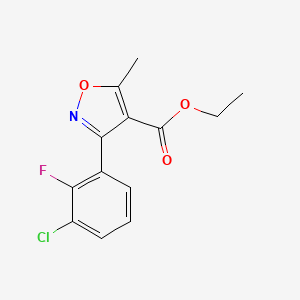
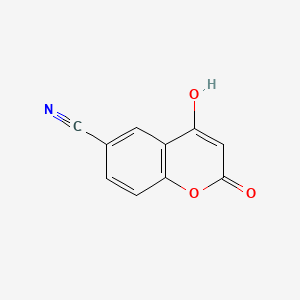
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
